An In-Depth Technical Guide to 1-(Bromomethyl)-1-fluorocyclohexane: A Versatile Fluorinated Building Block for Drug Discovery
An In-Depth Technical Guide to 1-(Bromomethyl)-1-fluorocyclohexane: A Versatile Fluorinated Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Bromomethyl)-1-fluorocyclohexane (CAS Number: 17171-00-5), a unique fluorinated building block with significant potential in medicinal chemistry and drug development. While specific literature on this exact compound is limited, this document synthesizes established principles of fluorine chemistry, analogous reactivity data, and the broader context of fluorinated scaffolds in pharmaceuticals to present a thorough and insightful resource.
Executive Summary: The Strategic Advantage of Fluorine in Cycloalkane Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy for enhancing a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] 1-(Bromomethyl)-1-fluorocyclohexane is a bifunctional reagent that combines the benefits of a fluorinated cyclohexane core with a reactive bromomethyl handle, making it an attractive starting material for the synthesis of novel therapeutic agents. The cyclohexane scaffold provides a three-dimensional framework that can effectively probe biological space, while the geminal fluorine and bromomethyl groups offer orthogonal reactivity for subsequent chemical modifications.
Physicochemical Properties and Structural Features
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 17171-00-5 | Public Record |
| Molecular Formula | C7H12BrF | Calculated |
| Molecular Weight | 195.07 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Analogy to similar haloalkanes |
| Boiling Point | Not reported; expected to be elevated due to molecular weight and polarity | General chemical principles |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and insoluble in water | General chemical principles |
The key structural feature of this molecule is the quaternary carbon bearing both a fluorine and a bromomethyl group. This arrangement has significant implications for its reactivity, which will be discussed in detail in the subsequent sections.
Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane: A Proposed Synthetic Strategy
A specific, detailed, and validated synthetic protocol for 1-(Bromomethyl)-1-fluorocyclohexane is not prominently available in peer-reviewed literature. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of α-halo-α-fluorocycloalkanes and related structures. The proposed synthesis involves a multi-step sequence starting from readily available cyclohexanone.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to 1-(Bromomethyl)-1-fluorocyclohexane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (1-Fluorocyclohexyl)methanol
This key intermediate can be synthesized through various routes. One potential method involves the fluorination of a suitable precursor. A possible approach could start from 1-(hydroxymethyl)cyclohexanol, which can be prepared from cyclohexanone. Subsequent selective fluorination and oxidation state manipulation would lead to the desired alcohol.
Step 2: Bromination of (1-Fluorocyclohexyl)methanol
The final step would involve the conversion of the primary alcohol to the corresponding bromide.
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Reagents and Equipment:
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(1-Fluorocyclohexyl)methanol
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Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction)
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Anhydrous dichloromethane (DCM) or diethyl ether as solvent
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Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
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Ice bath
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Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
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Procedure (Illustrative, based on the Appel Reaction):
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To a solution of (1-fluorocyclohexyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(Bromomethyl)-1-fluorocyclohexane.
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Note: This is a proposed protocol and would require optimization and validation in a laboratory setting.
Reactivity and Mechanistic Considerations
The reactivity of 1-(Bromomethyl)-1-fluorocyclohexane is dominated by the chemistry of the carbon-bromine bond, which is significantly more labile than the carbon-fluorine bond.[3] The primary reaction pathway is expected to be nucleophilic substitution at the methylene carbon.
Nucleophilic Substitution Reactions
The bromomethyl group is an excellent electrophile and will readily undergo Sₙ2 reactions with a wide range of nucleophiles.
Caption: General scheme for nucleophilic substitution reactions.
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With O-Nucleophiles (e.g., R-OH, R-COO⁻): Formation of ethers and esters.
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With N-Nucleophiles (e.g., R-NH₂, azides): Formation of amines and azides, which can be further functionalized.
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With S-Nucleophiles (e.g., R-SH): Formation of thioethers.
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With C-Nucleophiles (e.g., cyanides, enolates): Formation of new carbon-carbon bonds, allowing for chain extension.
The presence of the geminal fluorine atom may have a subtle electronic effect on the reactivity of the bromomethyl group, but it is not expected to fundamentally alter the course of these standard nucleophilic substitution reactions. Due to the strength of the C-F bond, the fluorine atom is anticipated to be retained in the product, making this a valuable scaffold for introducing a fluorinated cyclohexane moiety into a larger molecule.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated cycloalkyl building blocks are of significant interest in drug discovery due to their ability to modulate key drug-like properties.[4] While no specific drug candidates containing the 1-(bromomethyl)-1-fluorocyclohexane moiety have been publicly disclosed, its potential applications can be inferred from the broader use of similar fluorinated scaffolds.
Potential Therapeutic Areas:
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Oncology: The introduction of fluorinated groups can enhance the metabolic stability of kinase inhibitors and other anti-cancer agents.
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Central Nervous System (CNS) Disorders: The lipophilicity imparted by fluorine can improve blood-brain barrier penetration, a critical factor for CNS-active drugs.
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Infectious Diseases: Fluorinated compounds have shown efficacy as antiviral and antibacterial agents.
Workflow for Utilizing 1-(Bromomethyl)-1-fluorocyclohexane in a Drug Discovery Program:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02879E [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 1.—19F spectra of fluorocyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
